molecular formula C10H15NO B6230497 5-(pyridin-4-yl)pentan-2-ol CAS No. 117866-66-7

5-(pyridin-4-yl)pentan-2-ol

Cat. No. B6230497
CAS RN: 117866-66-7
M. Wt: 165.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(pyridin-4-yl)pentan-2-ol” is a chemical compound with the molecular formula C10H15NO . It is also known by other synonyms such as “5-PYRIDIN-4-YL-PENTAN-2-OL” and has a molecular weight of 165.23 .


Synthesis Analysis

The synthesis of pyridin-4-ols, which are related to “this compound”, can be achieved through a three-component reaction of alkoxyallenes, nitriles, and carboxylic acids . This approach provides a flexible method to create highly substituted pyridin-4-ol derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using single-crystal X-ray diffraction . This technique can reveal the 3D architecture of the molecule and provide insights into its coordination mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C10H15NO) and molecular weight (165.23) . More detailed properties such as melting point, boiling point, and density could not be found in the available resources.

Scientific Research Applications

Molecular Structure and Stability Analysis

  • Tautomeric Preferences and Proton Transfer : DFT studies on molecules with similar structures to "5-(pyridin-4-yl)pentan-2-ol" show that the stability of tautomeric forms can be significantly influenced by the aromaticity of the molecule and the strength and number of intramolecular hydrogen bonds. This understanding is crucial for designing compounds with desired stability and reactivity profiles (Dobosz & Gawinecki, 2010).

Synthesis and Chemical Applications

  • Synthesis of Novel Compounds : Research on the synthesis of complex organic molecules, such as 1,7-di(pyridin-3-yl)-heptan-4-ol, demonstrates the utility of related compounds as intermediates in creating novel chemosensitizers for cancer multidrug resistance. This highlights the potential of "this compound" in the synthesis of complex organic molecules with significant pharmacological applications (Stivanello, Leoni, & Bortolaso, 2002).

Material Science and Electronics

  • Metal-Organic Frameworks (MOFs) : The synthesis and structural analysis of metal-organic frameworks utilizing pyridine-modulated ligands underscore the potential of pyridine derivatives in constructing materials with specific magnetic and electrochemical properties. These findings suggest avenues for the development of new materials for electronics, catalysis, or sensing applications (Yin et al., 2009).

Corrosion Inhibition

  • Corrosion Inhibition : Schiff's base derivatives, including molecules structurally similar to "this compound," have been investigated for their effectiveness as corrosion inhibitors for mild steel. These studies are significant for industrial applications where material longevity and resistance to degradation are critical (Alaoui Mrani et al., 2021).

Organic Light-Emitting Diodes (OLEDs)

  • High-Performance OLEDs : Research on Ir(III) phosphors assembled using pyridyl pyrimidine cyclometalates, including molecules structurally akin to "this compound," demonstrates their application in developing high-performance sky-blue- and white-emitting OLEDs. These findings are crucial for advancing display technology and lighting applications (Chang et al., 2013).

Future Directions

The future directions for “5-(pyridin-4-yl)pentan-2-ol” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. For instance, the three-component synthesis method could be further optimized and expanded to create a wider variety of pyridin-4-ol derivatives . Additionally, these compounds could be investigated for their potential uses in various fields such as catalysis, innovative materials, and supramolecular chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(pyridin-4-yl)pentan-2-ol involves the conversion of a pyridine derivative to the desired alcohol through a series of chemical reactions.", "Starting Materials": [ "4-bromopyridine", "1-pentene", "magnesium", "diethyl ether", "ethylmagnesium bromide", "acetic acid", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "1. Grignard reaction: 4-bromopyridine is reacted with magnesium in diethyl ether to form 4-pyridylmagnesium bromide.", "2. Addition reaction: 4-pyridylmagnesium bromide is reacted with 1-pentene to form 5-(pyridin-4-yl)pent-1-ene.", "3. Hydroboration: 5-(pyridin-4-yl)pent-1-ene is reacted with borane in the presence of acetic acid to form 5-(pyridin-4-yl)pentan-1-ol.", "4. Reduction: 5-(pyridin-4-yl)pentan-1-ol is reacted with sodium borohydride in methanol to form 5-(pyridin-4-yl)pentan-1-ol.", "5. Oxidation: 5-(pyridin-4-yl)pentan-1-ol is oxidized with hydrochloric acid and sodium chlorite to form 5-(pyridin-4-yl)pentan-2-one.", "6. Reduction: 5-(pyridin-4-yl)pentan-2-one is reduced with sodium borohydride in methanol to form 5-(pyridin-4-yl)pentan-2-ol." ] }

CAS RN

117866-66-7

Molecular Formula

C10H15NO

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.